molecular formula C6H8FN B2971357 2-(3-Fluorocyclobutyl)acetonitrile CAS No. 1780532-33-3

2-(3-Fluorocyclobutyl)acetonitrile

Cat. No. B2971357
CAS RN: 1780532-33-3
M. Wt: 113.135
InChI Key: MVFNOZHFTYLSAW-UHFFFAOYSA-N
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Description

“2-(3-Fluorocyclobutyl)acetonitrile” is a chemical compound with the CAS Number: 1780532-33-3 . It has a molecular weight of 113.13 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H8FN/c7-6-3-5(4-6)1-2-8/h5-6H,1,3-4H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 113.13 .

Scientific Research Applications

Electrochemical Studies

  • The electrochemical oxidation of phenyldisulfide in acetonitrile medium has been explored, indicating the potential for studies involving electrochemical reactions of fluorinated compounds in acetonitrile solvents (Bontempelli, Magno, & Mazzocchin, 1973).

Fluorescence Probes

  • A study describes the development of a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for visual sensing of Zn2+ in acetonitrile, showcasing the application of fluorinated compounds in the development of selective sensors (Ajayaghosh, Carol, & Sreejith, 2005).

Chemosensors for Anion Recognition

  • Research on the synthesis and evaluation of thiosemicarbazones functionalized with furyl moieties as chemosensors for anion recognition in acetonitrile solutions points towards the utility of fluorinated compounds in detecting specific ions (Santos-Figueroa et al., 2011).

Fluorination Reactions

  • A study on nucleophilic fluorination reactions starting from aqueous fluoride ion solutions demonstrates the potential application of acetonitrile as a solvent in the synthesis of fluorinated compounds, which could be relevant to the manipulation of 2-(3-Fluorocyclobutyl)acetonitrile (Zhao & Gabbaï, 2011).

Fluoroamination of Allylsilanes

  • The intramolecular fluoroamination of homoallylic amines in acetonitrile leading to 3-fluoropyrrolidines highlights the synthetic applications of fluorinated compounds in the construction of complex molecular structures (Combettes, Lozano, & Gouverneur, 2012).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for “2-(3-Fluorocyclobutyl)acetonitrile” are not available, acetonitrile has seen widespread use leading to the development of new methods for the synthesis of a variety of important compounds . This suggests potential future directions in the field of organic synthesis.

properties

IUPAC Name

2-(3-fluorocyclobutyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c7-6-3-5(4-6)1-2-8/h5-6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFNOZHFTYLSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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